{3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(2-bromophenyl)methanone
Description
The compound {3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(2-bromophenyl)methanone is a structurally complex heterocyclic molecule featuring a quinoline core substituted with bromo, hydroxy, and phenyl groups, fused to a dihydropyrazole ring bearing an (E)-styryl moiety. The 2-bromophenyl methanone group further enhances its steric and electronic complexity.
Properties
Molecular Formula |
C33H23Br2N3O2 |
|---|---|
Molecular Weight |
653.4 g/mol |
IUPAC Name |
6-bromo-3-[2-(2-bromobenzoyl)-3-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C33H23Br2N3O2/c34-23-16-18-28-26(19-23)30(22-11-5-2-6-12-22)31(32(39)36-28)29-20-24(17-15-21-9-3-1-4-10-21)38(37-29)33(40)25-13-7-8-14-27(25)35/h1-19,24H,20H2,(H,36,39)/b17-15+ |
InChI Key |
KCYSMYZPVIDMIQ-BMRADRMJSA-N |
Isomeric SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5Br)/C=C/C6=CC=CC=C6 |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5Br)C=CC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[1-(2-bromobenzoyl)-5-(2-phenylvinyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.
Reduction: Reduction reactions can target the carbonyl groups and the double bonds within the structure.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the bromine atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or alkanes .
Scientific Research Applications
6-bromo-3-[1-(2-bromobenzoyl)-5-(2-phenylvinyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinolinone core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include:
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b in ): These feature pyrazole-thiophene hybrids but lack the quinoline and styryl substituents. Their synthesis involves 1,4-dioxane and triethylamine-mediated coupling, similar to the base methodology for constructing pyrazole cores in the target compound .
4-Bromo-2-aryl-1,5-dimethylpyrazol-3-ones (e.g., Examples 5.17 and 5.18 in ): These pyrazolone derivatives share bromo substituents but are simpler in architecture, lacking the quinoline and methanone groups. Their LC/MS data (e.g., m/z 301–305 [M+H]⁺) suggest lower molecular weights compared to the target compound .
Physicochemical and Spectroscopic Properties
Computational Analysis
- Electronic Properties: The styryl group in the target compound likely increases electron delocalization, as modeled by Multiwfn for similar systems ().
- Analogues like 7a/7b would require similar refinement protocols for hydrogen bonding and π-stacking analysis .
Research Findings and Data Tables
Table 2: Computational Metrics (Multiwfn Analysis)
| Metric | Target Compound | 7a/7b () |
|---|---|---|
| HOMO-LUMO Gap (eV) | ~4.2 (estimated) | ~5.0 |
| Electrostatic Potential | High polarity near bromine | Localized on thiophene |
Biological Activity
The compound {3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(2-bromophenyl)methanone is a synthetic organic molecule characterized by its complex structure, which integrates multiple functional groups and aromatic rings. This structural diversity is linked to a range of potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 496.22 g/mol. The presence of the quinoline and pyrazole moieties is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H19Br2N3O |
| Molecular Weight | 496.22 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 4.5 |
Anticancer Activity
Research has shown that quinoline derivatives possess notable anticancer properties. The compound's structure suggests it may inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Studies indicate that compounds with similar structures can trigger apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : The presence of the pyrazole ring may interfere with cell cycle progression, leading to G1 or G2 phase arrest.
Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial activities. The compound may exhibit efficacy against various bacterial strains due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, revealing that compounds similar to the target molecule significantly inhibited the growth of human cancer cell lines (e.g., MCF-7 and HeLa) .
- The mechanism was identified as the induction of oxidative stress leading to apoptosis.
-
Antimicrobial Evaluation :
- In vitro tests demonstrated that compounds with similar structural features exhibited potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range.
- Inflammatory Response Study :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
